Cas no 898787-99-0 ((3,5-difluorophenyl)-[3-(thiomorpholinomethyl)phenyl]methanone)
![(3,5-difluorophenyl)-[3-(thiomorpholinomethyl)phenyl]methanone structure](https://www.kuujia.com/scimg/cas/898787-99-0x500.png)
(3,5-difluorophenyl)-[3-(thiomorpholinomethyl)phenyl]methanone Chemical and Physical Properties
Names and Identifiers
-
- 3,5-DIFLUORO-3'-THIOMORPHOLINOMETHYL BENZOPHENONE
- (3,5-difluorophenyl)-[3-(thiomorpholinomethyl)phenyl]methanone
- LogP
- (3,5-difluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
- (3,5-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
- (3,5-Difluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone
- 898787-99-0
- MFCD03842278
- 3,5-DIFLUORO-3'-THIOMORPHOLINOMETHYLBENZOPHENONE
- AKOS016020312
- DTXSID00643395
-
- MDL: MFCD03842278
- Inchi: InChI=1S/C18H17F2NOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2
- InChI Key: IGYFJRHAKYXQNI-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=CC(CN2CCSCC2)=C1)C3=CC(F)=CC(F)=C3
Computed Properties
- Exact Mass: 333.10000
- Monoisotopic Mass: 333.09989166Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.6Ų
- XLogP3: 3.7
Experimental Properties
- PSA: 45.61000
- LogP: 3.68250
(3,5-difluorophenyl)-[3-(thiomorpholinomethyl)phenyl]methanone Security Information
(3,5-difluorophenyl)-[3-(thiomorpholinomethyl)phenyl]methanone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(3,5-difluorophenyl)-[3-(thiomorpholinomethyl)phenyl]methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 204986-5g |
3,5-difluoro-3'-thiomorpholinomethyl benzophenone |
898787-99-0 | 97% | 5g |
£2025.00 | 2022-03-01 | |
Chemenu | CM528806-1g |
3,5-Difluoro-3'-thiomorpholinomethyl benzophenone |
898787-99-0 | 95% | 1g |
$*** | 2023-05-29 | |
A2B Chem LLC | AH88551-5g |
3,5-Difluoro-3'-thiomorpholinomethyl benzophenone |
898787-99-0 | 97% | 5g |
$2291.00 | 2024-04-19 | |
Crysdot LLC | CD11022944-5g |
3,5-Difluoro-3'-thiomorpholinomethyl benzophenone |
898787-99-0 | 95+% | 5g |
$1401 | 2024-07-19 | |
Fluorochem | 204986-2g |
3,5-difluoro-3'-thiomorpholinomethyl benzophenone |
898787-99-0 | 97% | 2g |
£1013.00 | 2022-03-01 | |
abcr | AB365011-2 g |
3,5-Difluoro-3'-thiomorpholinomethyl benzophenone, 97%; . |
898787-99-0 | 97% | 2 g |
€1,677.00 | 2023-07-19 | |
abcr | AB365011-1g |
3,5-Difluoro-3'-thiomorpholinomethyl benzophenone, 97%; . |
898787-99-0 | 97% | 1g |
€932.90 | 2025-02-20 | |
Crysdot LLC | CD11022944-1g |
3,5-Difluoro-3'-thiomorpholinomethyl benzophenone |
898787-99-0 | 95+% | 1g |
$433 | 2024-07-19 | |
Fluorochem | 204986-1g |
3,5-difluoro-3'-thiomorpholinomethyl benzophenone |
898787-99-0 | 97% | 1g |
£540.00 | 2022-03-01 | |
abcr | AB365011-1 g |
3,5-Difluoro-3'-thiomorpholinomethyl benzophenone, 97%; . |
898787-99-0 | 97% | 1 g |
€932.90 | 2023-07-19 |
(3,5-difluorophenyl)-[3-(thiomorpholinomethyl)phenyl]methanone Related Literature
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
Additional information on (3,5-difluorophenyl)-[3-(thiomorpholinomethyl)phenyl]methanone
Comprehensive Overview of (3,5-Difluorophenyl)-[3-(Thiomorpholinomethyl)Phenyl]Methanone (CAS No. 898787-99-0)
(3,5-Difluorophenyl)-[3-(thiomorpholinomethyl)phenyl]methanone, with the CAS registry number 898787-99-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of aryl ketones and features a unique structural framework combining difluorophenyl and thiomorpholine moieties. Its molecular complexity and functional groups make it a promising candidate for various applications, particularly in drug discovery and material science.
The compound's thiomorpholine subunit is a sulfur-containing heterocycle, which is increasingly studied for its role in enhancing bioavailability and metabolic stability in drug molecules. Researchers are particularly interested in how the difluorophenyl group influences the compound's electronic properties, potentially improving its binding affinity to biological targets. Recent studies have explored its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in precision medicine and targeted therapies.
In the context of green chemistry and sustainable synthesis, 898787-99-0 has been investigated for its potential to be produced via catalytic C-H activation methods, reducing waste and energy consumption. This aligns with the growing demand for environmentally friendly synthetic routes in the chemical industry. Additionally, its fluorine-rich structure makes it relevant to discussions about fluorinated compounds in medicinal chemistry, a hot topic due to their impact on drug potency and pharmacokinetics.
From a structure-activity relationship (SAR) perspective, the compound's methanone bridge and thiomorpholinomethyl side chain offer intriguing possibilities for molecular optimization. Computational chemists have used molecular docking simulations to predict its interactions with various enzymes, contributing to the broader field of computer-aided drug design (CADD). These aspects make it a frequent subject in queries about next-generation pharmaceutical intermediates and scaffold hopping strategies in drug development.
The compound's physicochemical properties, including its logP and hydrogen bond acceptor/donor counts, have been analyzed in relation to Lipinski's rule of five, making it a case study in discussions about drug-likeness parameters. Its potential as a proteolysis targeting chimera (PROTAC) component has also been speculated upon, connecting it to cutting-edge targeted protein degradation research.
In material science applications, the difluorophenyl-thiomorpholine hybrid structure has been examined for its potential in organic electronic materials, particularly in the development of charge-transport layers for OLED devices. This bridges the compound's relevance to the booming field of flexible electronics and energy-efficient displays, topics frequently searched in conjunction with advanced organic materials.
Analytical characterization of 898787-99-0 typically involves advanced techniques such as NMR spectroscopy (particularly 19F-NMR due to its fluorine atoms), high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are crucial for quality control in its synthesis and are often discussed in relation to pharmaceutical impurity profiling, another trending topic in regulatory science.
The compound's stability under various pH conditions and its photodegradation profile have been subjects of formulation studies, connecting it to practical questions about drug delivery systems and packaging requirements. Such investigations are particularly relevant given the increasing focus on drug product stability in the pharmaceutical industry.
Patent literature reveals that derivatives of (3,5-difluorophenyl)-[3-(thiomorpholinomethyl)phenyl]methanone have been claimed in applications ranging from neurodegenerative disease treatments to antifungal agents, demonstrating the versatility of this chemical scaffold. This breadth of potential applications makes it a recurring subject in searches about patentable chemical entities and intellectual property in drug discovery.
As research continues, 898787-99-0 serves as an important example of how strategic incorporation of fluorine atoms and heterocyclic systems can lead to compounds with enhanced properties. Its study contributes to ongoing discussions about molecular diversity in chemical libraries and the search for privileged structures in medicinal chemistry, ensuring its continued relevance in scientific literature and industrial applications.
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